molecular formula C11H14FN B13618303 (1-(3-Fluoro-4-methylphenyl)cyclopropyl)methanamine

(1-(3-Fluoro-4-methylphenyl)cyclopropyl)methanamine

Cat. No.: B13618303
M. Wt: 179.23 g/mol
InChI Key: QVQBDCJFTDQOHL-UHFFFAOYSA-N
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Description

(1-(3-Fluoro-4-methylphenyl)cyclopropyl)methanamine: is a chemical compound with the molecular formula C11H14FN It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 3-fluoro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluoro-4-methylphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 3-fluoro-4-methylbenzyl chloride with cyclopropylamine under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the fluoro or methyl groups, potentially leading to defluorination or demethylation.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Defluorinated or demethylated derivatives.

    Substitution: Nitro or halogenated derivatives.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

[1-(3-fluoro-4-methylphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C11H14FN/c1-8-2-3-9(6-10(8)12)11(7-13)4-5-11/h2-3,6H,4-5,7,13H2,1H3

InChI Key

QVQBDCJFTDQOHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CC2)CN)F

Origin of Product

United States

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